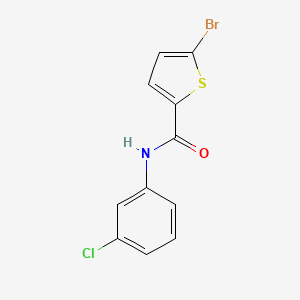

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNOS/c12-10-5-4-9(16-10)11(15)14-8-3-1-2-7(13)6-8/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHOCYAPGPTCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to obtain 5-bromothiophene.

Carboxylation: The brominated thiophene is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydride to form 5-bromothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is then reacted with 3-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in organic solvents like toluene or DMF.

Major Products

Substitution: Products include derivatives with different functional groups replacing the halogens.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include dihydrothiophenes.

Coupling: Products include biaryl derivatives.

Scientific Research Applications

Chemistry

5-Bromo-N-(3-chlorophenyl)thiophene-2-carboxamide serves as a building block in the synthesis of more complex molecules. Its halogenated structure allows for diverse chemical reactions, including substitution and coupling reactions that are essential in organic synthesis.

The compound is studied extensively for its potential biological activities , including:

- Antimicrobial Properties : Research indicates that thiophene derivatives can inhibit the growth of various microbial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The mechanism involves modulation of cell signaling pathways leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| HCT116 | 18.4 | Inhibition of proliferation |

These findings underscore the potential of this compound as a lead compound in cancer therapy.

Pharmacological Research

Ongoing research is exploring the potential therapeutic applications of this compound in various diseases. Its unique chemical structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on Anticancer Properties : A study published in PubMed evaluated the cytotoxicity of this compound against multiple human tumor cell lines, revealing significant activity against breast and lung cancer cells .

- Mechanistic Insights : Another investigation focused on understanding the molecular mechanisms through which this compound exerts its effects, identifying key signaling pathways involved in apoptosis induction .

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The halogen atoms and the thiophene ring can interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 2: Computational Parameters of Selected Compounds

Key Findings :

- Pyrazine derivatives exhibit lower HOMO-LUMO gaps (3.98–4.12 eV) compared to pyrazole analogs (3.85–4.25 eV), suggesting enhanced electronic delocalization in the former .

- The 3-chlorophenyl substituent in compound 4a significantly increases hyperpolarizability (7583.80 Hartrees), making it a promising candidate for nonlinear optical (NLO) applications .

- Pyrazole-based compounds (e.g., 9c) show higher electrophilicity indices (ω = 2.95), indicating greater reactivity toward nucleophilic attack .

Reactivity and Stability

- Chemical Hardness (η) : Pyrazine derivatives (η = 1.24–1.45 eV) are chemically softer than pyrazole analogs (η = 1.50–1.65 eV), rendering them more reactive in electrophilic substitution reactions .

- Thermodynamic Stability : Compounds with electron-withdrawing groups (e.g., 3-chlorophenyl) exhibit higher stability due to reduced electron density at the thiophene ring .

Nonlinear Optical (NLO) Behavior

- Compound 4l (5-(3,5-difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide) demonstrates the highest hyperpolarizability (8583.80 Hartrees) in the pyrazine series, attributed to extended π-conjugation between the thiophene, pyrazine, and aryl moieties .

- Pyrazole-based compound 9f shows superior NLO response compared to its analogs, linked to intramolecular charge transfer (ICT) effects induced by the p-tolyl substituent .

Biological Activity

5-Bromo-N-(3-chlorophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C11H8BrClN2O

- Molecular Weight : 281.55 g/mol

- Structural Characteristics : The compound features a thiophene ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial contexts.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The mechanism appears to involve the modulation of cell signaling pathways leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.2 | Induction of apoptosis |

| MCF-7 | 12.8 | Cell cycle arrest |

| HCT116 (colon) | 18.4 | Inhibition of proliferation |

Data derived from in vitro assays comparing the compound's effects against established chemotherapeutics like cisplatin.

Antimicrobial Properties

The compound also shows significant antimicrobial activity against various pathogens, including multidrug-resistant strains. Studies have indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Klebsiella pneumoniae | >64 µg/mL |

MIC values indicate the lowest concentration of the compound needed to inhibit visible growth of the bacteria.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could modulate receptors associated with inflammatory responses, contributing to its anti-inflammatory properties.

- Gene Expression Alteration : It influences gene expression related to apoptosis and cell cycle regulation.

Research Findings

-

Case Study: Anticancer Efficacy

- A study evaluated the efficacy of this compound against various cancer cell lines, revealing that it significantly reduced viability in A549 cells at concentrations as low as 10 µM.

- Comparative analysis with standard chemotherapeutics showed that it had a lower cytotoxic effect on non-cancerous cells, suggesting a favorable therapeutic index.

-

Case Study: Antimicrobial Activity

- In another investigation, this compound was tested against clinical isolates of MRSA. Results indicated that it effectively inhibited bacterial growth, making it a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the standard synthetic routes for 5-bromo-N-(3-chlorophenyl)thiophene-2-carboxamide, and how can purity be optimized?

The compound is typically synthesized via bromination of thiophene derivatives followed by amide coupling. A common approach involves reacting 5-bromothiophene-2-carboxylic acid with 3-chloroaniline using coupling agents like EDCI/HOBt under inert conditions . Purity optimization requires rigorous purification via column chromatography (e.g., silica gel, eluting with EtOAc/hexane) and recrystallization from ethanol or acetonitrile. Purity >98% can be confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?

Essential techniques include:

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a versatile building block for:

- Heterocyclic synthesis : Functionalization via Suzuki-Miyaura couplings (e.g., introducing aryl/heteroaryl groups at the bromine site) .

- Metal complexation : Coordination with transition metals (e.g., Co(II), Cu(II)) for catalytic or bioactive materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for its synthesis?

Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature). For example, using DMF as a solvent at 80°C improves amide coupling efficiency (~75% yield) compared to THF (~50%) . Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like coupling agent equivalents and reaction time .

Q. What strategies mitigate challenges in spectral overlap during structural elucidation?

- 2D NMR (HSQC, HMBC) : Resolves overlapping aromatic signals by correlating 1H and 13C shifts .

- Deuterated solvents : Use of DMSO-d6 instead of CDCl3 enhances NH proton resolution .

- Computational modeling : DFT-based NMR prediction (e.g., Gaussian 09) validates assignments .

Q. How can derivatives of this compound be designed for targeted biological interactions?

- Substitution at bromine : Introduce bioisosteres (e.g., -CF3, -CN) via cross-coupling to modulate lipophilicity .

- Carboxamide modification : Replace the 3-chlorophenyl group with substituted anilines to enhance binding affinity (e.g., para-fluoroaniline for kinase inhibition) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2 or EGFR .

Q. What experimental designs address discrepancies in reported biological activity data?

- Dose-response assays : Standardize IC50 measurements across cell lines (e.g., MCF-7 vs. HEK293) .

- Control for impurities : Ensure purity >98% via orthogonal methods (HPLC, elemental analysis) to avoid false positives .

- Metabolic stability tests : Evaluate hepatic microsomal degradation to correlate in vitro and in vivo efficacy .

Data Analysis and Optimization

Q. How can researchers optimize reaction scalability while maintaining yield?

- Flow chemistry : Continuous-flow systems reduce reaction time (from 24h to 2h) and improve heat management for large batches .

- Catalyst recycling : Immobilize coupling agents (e.g., polystyrene-supported EDCI) for cost-effective reuse .

Q. What analytical methods quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.